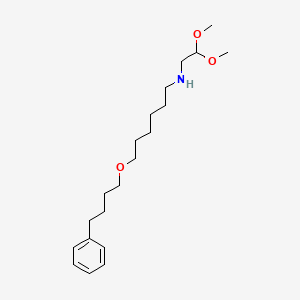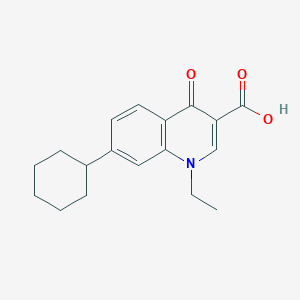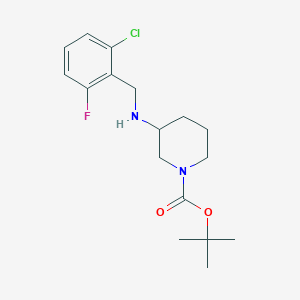
Tert-butyl 3-((2-chloro-6-fluorobenzyl)amino)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-((2-chloro-6-fluorobenzyl)amino)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a benzylamine moiety substituted with chlorine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((2-chloro-6-fluorobenzyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the benzylamine moiety: This step involves the nucleophilic substitution reaction where the piperidine derivative reacts with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Protection of the amine group: The amine group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
化学反应分析
Types of Reactions
Tert-butyl 3-((2-chloro-6-fluorobenzyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the benzyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the tert-butyl protecting group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydride, potassium carbonate, DMF (dimethylformamide) as solvent.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile as solvent.
Reduction: Lithium aluminum hydride, THF (tetrahydrofuran) as solvent.
Major Products Formed
Nucleophilic substitution: Substituted benzylamine derivatives.
Oxidation: Piperidine N-oxides.
Reduction: Deprotected amine derivatives.
科学研究应用
Tert-butyl 3-((2-chloro-6-fluorobenzyl)amino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl 3-((2-chloro-6-fluorobenzyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The presence of the benzylamine moiety allows it to bind to active sites, while the piperidine ring provides structural stability. The exact pathways and targets can vary based on the specific application and context of use.
相似化合物的比较
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl derivatives.
Tert-butyl 3-aminopiperidine-1-carboxylate: Utilized in fragment-based drug discovery.
Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: Employed in the synthesis of various heterocyclic compounds.
Uniqueness
Tert-butyl 3-((2-chloro-6-fluorobenzyl)amino)piperidine-1-carboxylate is unique due to the presence of both chlorine and fluorine atoms on the benzyl ring, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
属性
分子式 |
C17H24ClFN2O2 |
|---|---|
分子量 |
342.8 g/mol |
IUPAC 名称 |
tert-butyl 3-[(2-chloro-6-fluorophenyl)methylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)21-9-5-6-12(11-21)20-10-13-14(18)7-4-8-15(13)19/h4,7-8,12,20H,5-6,9-11H2,1-3H3 |
InChI 键 |
HHQSQUNVDRVNRM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=C(C=CC=C2Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


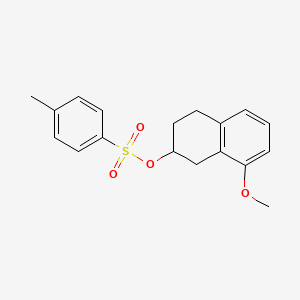
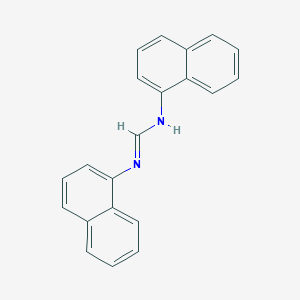
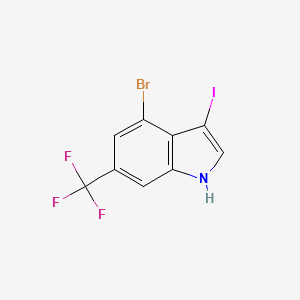




![(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11830886.png)


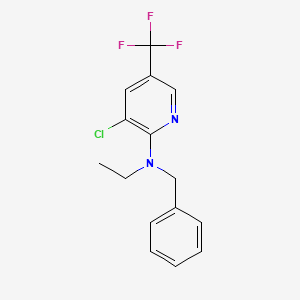
![tert-Butyl (3-bromo-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830917.png)
